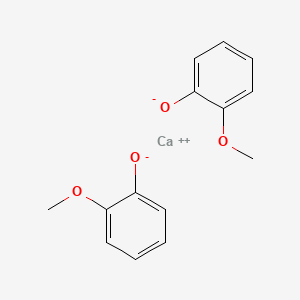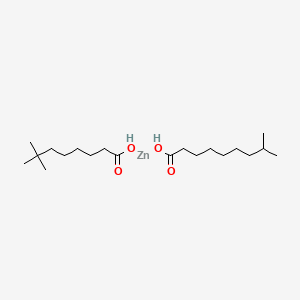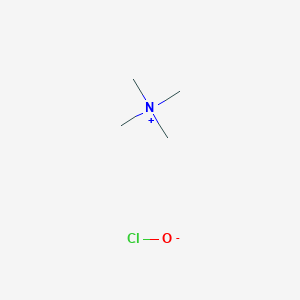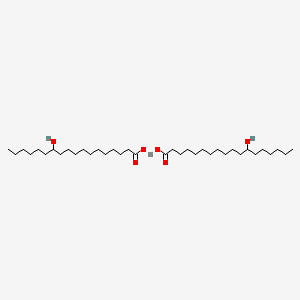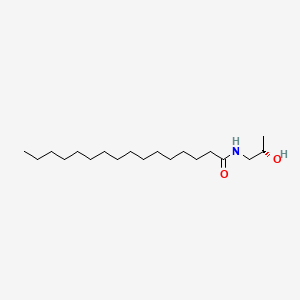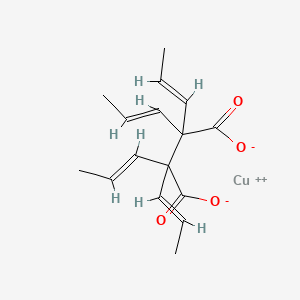
Copper tetrapropenylsuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper tetrapropenylsuccinate is a copper-based compound with the molecular formula C16H28O4Cu. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields. This compound is often used in research and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper tetrapropenylsuccinate can be synthesized through various methods. One common approach involves the reaction of copper salts with tetrapropenylsuccinic acid under controlled conditions. The reaction typically requires a solvent, such as ethanol or water, and is carried out at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or other separation techniques.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions but are optimized for higher yields and purity. The use of automated systems and advanced purification techniques ensures consistent quality and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
Copper tetrapropenylsuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper oxides and other by-products.
Reduction: It can be reduced to lower oxidation states of copper, often using reducing agents like hydrogen or hydrazine.
Substitution: The tetrapropenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as hydrogen gas, hydrazine, or sodium borohydride are used. These reactions often require a catalyst and are performed under inert atmospheres.
Substitution: Nucleophiles like amines, thiols, or halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper oxides, while reduction can produce copper(I) or copper(0) species. Substitution reactions result in the formation of various substituted copper complexes .
Applications De Recherche Scientifique
Copper tetrapropenylsuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in coupling reactions and the formation of heterocycles.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: this compound is used in the production of advanced materials, such as conductive inks and coatings, due to its excellent electrical properties.
Mécanisme D'action
The mechanism by which copper tetrapropenylsuccinate exerts its effects involves several molecular targets and pathways:
Reactive Oxygen Species (ROS) Generation: The compound can generate ROS, leading to oxidative stress and cell death.
Inhibition of Enzymes: Copper ions can inhibit various enzymes by binding to their active sites, disrupting their normal function.
Induction of Apoptosis: The compound can activate apoptosis signaling pathways, leading to programmed cell death.
Comparaison Avec Des Composés Similaires
Copper tetrapropenylsuccinate can be compared with other copper-based compounds, such as:
Copper(II) succinate: Similar in structure but lacks the tetrapropenyl groups, resulting in different reactivity and applications.
Copper(II) salicylate: Known for its anti-inflammatory properties, it differs in its biological activity and applications.
Copper(II) cinnamate: Used in the synthesis of various organic compounds, it has distinct chemical properties compared to this compound.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
94086-58-5 |
|---|---|
Formule moléculaire |
C16H20CuO4 |
Poids moléculaire |
339.87 g/mol |
Nom IUPAC |
copper;2,2,3,3-tetrakis[(E)-prop-1-enyl]butanedioate |
InChI |
InChI=1S/C16H22O4.Cu/c1-5-9-15(10-6-2,13(17)18)16(11-7-3,12-8-4)14(19)20;/h5-12H,1-4H3,(H,17,18)(H,19,20);/q;+2/p-2/b9-5+,10-6+,11-7+,12-8+; |
Clé InChI |
YKOPUPIARNQPGE-HPDMOCHCSA-L |
SMILES isomérique |
C/C=C/C(C(C(=O)[O-])(/C=C/C)/C=C/C)(C(=O)[O-])/C=C/C.[Cu+2] |
SMILES canonique |
CC=CC(C=CC)(C(=O)[O-])C(C=CC)(C=CC)C(=O)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


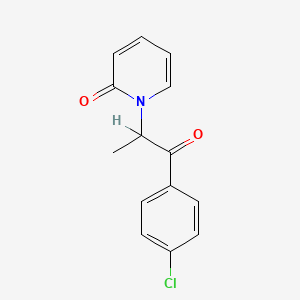


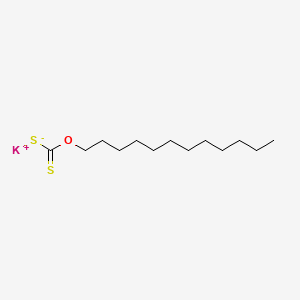
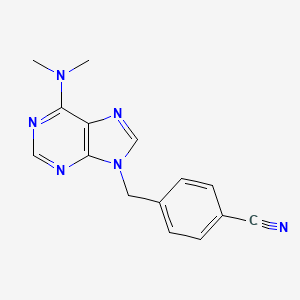
![Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate](/img/structure/B12662011.png)

